![molecular formula C36H30N2O2S B12529947 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole CAS No. 669713-26-2](/img/structure/B12529947.png)
3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole is a complex organic compound that features a benzenesulfonyl group, an aziridine ring, and an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole typically involves multi-step organic reactions. One possible route could involve the initial formation of the indole core, followed by the introduction of the benzenesulfonyl group and the aziridine ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the benzenesulfonyl group.
Reduction: Reduction reactions could target the aziridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deprotected or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzenesulfonyl)-1H-indole
- 1-(Triphenylmethyl)aziridine
- Benzenesulfonyl aziridine derivatives
Uniqueness
The uniqueness of 3-(Benzenesulfonyl)-1-{[1-(triphenylmethyl)aziridin-2-yl]methyl}-1H-indole lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. Compared to similar compounds, it may offer enhanced reactivity or specificity in certain reactions.
Eigenschaften
CAS-Nummer |
669713-26-2 |
|---|---|
Molekularformel |
C36H30N2O2S |
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-1-[(1-tritylaziridin-2-yl)methyl]indole |
InChI |
InChI=1S/C36H30N2O2S/c39-41(40,32-21-11-4-12-22-32)35-27-37(34-24-14-13-23-33(34)35)25-31-26-38(31)36(28-15-5-1-6-16-28,29-17-7-2-8-18-29)30-19-9-3-10-20-30/h1-24,27,31H,25-26H2 |
InChI-Schlüssel |
CXPFYNSGGXBKDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=C(C6=CC=CC=C65)S(=O)(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
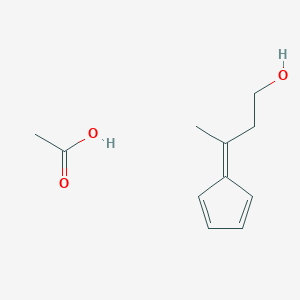
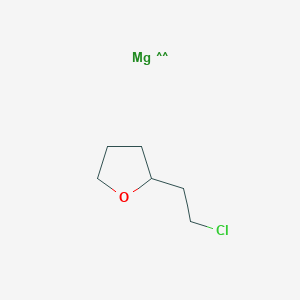
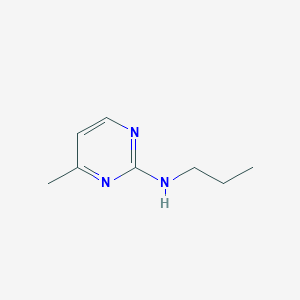
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![N-[(Naphthalen-1-yl)methyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12529902.png)
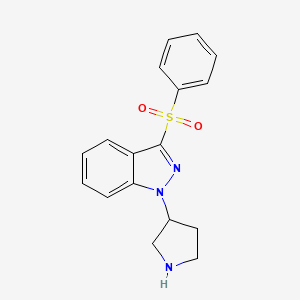
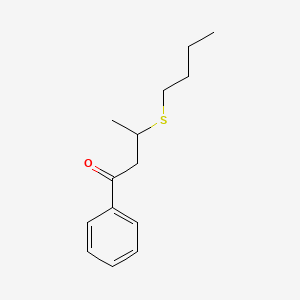
![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
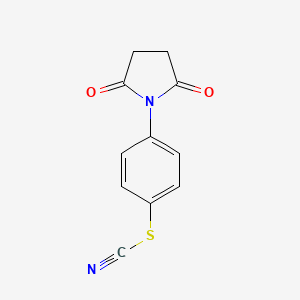
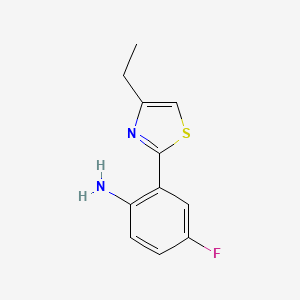
![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
